Cas no 2307733-71-5 ((1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride)

(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a rigid, bicyclic amino acid derivative with a constrained conformation, making it valuable in medicinal chemistry and peptide research. Its stereospecific (1R,3R,5R) configuration ensures high enantiomeric purity, while the bicyclo[3.1.0]hexane scaffold imparts structural rigidity, enhancing binding selectivity in molecular interactions. The hydrochloride salt improves solubility and handling stability. This compound serves as a versatile building block for designing peptidomimetics, enzyme inhibitors, and bioactive probes, particularly in targeting GPCRs or neurotransmitter systems. Its unique geometry and functional groups enable precise modulation of pharmacokinetic properties, making it useful for structure-activity relationship (SAR) studies and drug development.
(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride structure
2307733-71-5 structure
Product Name:(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
CAS No:2307733-71-5
MF:C7H12ClNO2
MW:177.628681182861
CID:5261532
Update Time:2025-10-29

(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
    • RAC-(1R,3R,5R)-3-AMINOBICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE
    • E73188
    • Inchi: 1S/C7H11NO2.ClH/c8-5-1-4-2-7(4,3-5)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5+,7+;/m0./s1
    • InChI Key: ZMPIZXLVOZDBNB-JTSQCNDSSA-N
    • SMILES: Cl.OC([C@]12C[C@@H](C[C@H]1C2)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Topological Polar Surface Area: 63.3

(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride Pricemore >>

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Additional information on (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride

Introduction to (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride (CAS No. 2307733-71-5)

The compound (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride, identified by its CAS number 2307733-71-5, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative has garnered considerable attention due to its unique structural framework and potential applications in drug development. The stereochemistry of the molecule, characterized by the specific (1R,3R,5R) configuration, plays a crucial role in determining its biological activity and interaction with target enzymes or receptors.

In recent years, there has been a growing interest in the exploration of bicyclic structures in medicinal chemistry, as they often exhibit enhanced binding affinity and selectivity compared to their acyclic counterparts. The presence of a hydrochloride salt form further improves the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation. This review aims to provide a comprehensive overview of the compound's chemical properties, synthetic methodologies, and emerging applications in biomedical research.

The molecular structure of (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride consists of a bicyclic core with three chiral centers at positions 1, 3, and 5. The specific stereochemistry of these centers is critical for its biological activity, as demonstrated by numerous studies in stereoselective synthesis and pharmacology. The carboxylic acid moiety at position 1 and the amine group at position 3 contribute to the compound's ability to form hydrogen bonds with biological targets, enhancing its interactions within biological systems.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and pharmacokinetic properties of such complex molecules with high accuracy. Molecular docking studies have shown that this compound can effectively interact with various enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that it may bind to enzymes associated with inflammation and pain signaling pathways, making it a potential lead compound for the development of novel therapeutic agents.

The synthesis of this compound presents unique challenges due to its strained bicyclic framework and multiple stereocenters. Traditional synthetic routes often involve multi-step processes with low yields and poor enantioselectivity. However, recent innovations in asymmetric catalysis have improved the efficiency of these syntheses significantly. Transition metal-catalyzed reactions, such as those involving palladium or rhodium complexes, have been particularly effective in constructing the bicyclic core while maintaining high enantiomeric purity.

In addition to its pharmaceutical potential, this compound has shown promise in materials science applications due to its rigid three-dimensional structure. Its unique conformational stability makes it an excellent candidate for designing novel polymers and supramolecular assemblies with tailored properties. Researchers are exploring its use in creating advanced materials for drug delivery systems, where precise control over molecular architecture is essential for optimal performance.

Emerging research also highlights the compound's role in modulating immune responses through interaction with immune checkpoint proteins. Studies indicate that derivatives of this molecule may enhance T-cell activation by inhibiting negative regulatory pathways. This finding opens up new avenues for developing immunotherapies targeting autoimmune diseases and cancer immunotherapy.

The hydrochloride salt form of (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride has been found to improve oral bioavailability significantly compared to its free base form. This enhancement is attributed to better solubility and stability under physiological conditions. Such improvements are crucial for developing orally administered drugs that can achieve therapeutic concentrations with minimal dosing frequency.

Future directions in research on this compound include exploring its derivatives for enhanced pharmacological profiles and reduced side effects. Structural modifications aimed at optimizing binding affinity while minimizing off-target interactions are being actively pursued by medicinal chemists worldwide. Additionally, preclinical studies are underway to evaluate its safety profile and efficacy in animal models before human clinical trials can commence.

The development of new synthetic methodologies remains a key focus area for researchers working with this compound. Advances in flow chemistry and continuous manufacturing processes could streamline the production of high-purity batches suitable for both research and commercial purposes. Such innovations would not only reduce costs but also improve scalability for future industrial applications.

In conclusion,(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride represents a versatile and promising molecule with significant potential across multiple domains of pharmaceutical research and materials science.CAS No.2307733-71-5 underscores its unique identity as an important chemical entity deserving further exploration.(1R,3R,5R) configuration plays a pivotal role in determining its biological activity.(1R),(3R),(5R) stereochemistry ensures specific interactions within biological systems making it an invaluable tool for drug discovery efforts aimed at addressing complex diseases through innovative chemical design.

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